N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Medicinal Chemistry Pharmacokinetics Physicochemical Property Comparison

Ortho-bromo 1,3,4-oxadiazole engineered for structure-based drug discovery. The 2-bromophenyl substituent provides σ-hole strength of ~25–30 kcal/mol—far surpassing chloro/fluoro analogs—enabling 10–100× binding affinity gains in kinase & GPCR targets. Under standard Suzuki-Miyaura conditions, the aryl bromide delivers >80% isolated yields, outperforming the chloro analog for combinatorial SAR library synthesis. XLogP3 2.1 and MW 294.15 place it in the CNS MPO window, making it an ideal starting scaffold for BBB-penetrant programs. Anomalous scattering (f″ ≈ 1.5 e⁻) aids X-ray crystallography.

Molecular Formula C12H12BrN3O
Molecular Weight 294.152
CAS No. 790263-24-0
Cat. No. B2485501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
CAS790263-24-0
Molecular FormulaC12H12BrN3O
Molecular Weight294.152
Structural Identifiers
SMILESC1CC1NCC2=NN=C(O2)C3=CC=CC=C3Br
InChIInChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)12-16-15-11(17-12)7-14-8-5-6-8/h1-4,8,14H,5-7H2
InChIKeyIRPUAABVWRCSTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS 790263-24-0) Baseline Physicochemical and Structural Profile


N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (C₁₂H₁₂BrN₃O, MW 294.15 g/mol) belongs to the 1,3,4-oxadiazole heterocycle family, which is widely investigated for antimicrobial, anticancer, and CNS-modulating activities [1]. The molecule features a 2‑bromophenyl ring at position 5 of the oxadiazole, a methylene linker, and a cyclopropanamine moiety. The ortho‑bromine substituent distinguishes it from the corresponding 2‑chloro, 2‑fluoro, and unsubstituted phenyl analogs, imparting unique electronic, steric, and reactivity properties that are critical for structure‑activity relationships and downstream synthetic diversification.

Why a Generic 1,3,4-Oxadiazole or Simple Halogen Swap Cannot Replace N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine for Quantitative Research


Within the 5‑aryl‑1,3,4‑oxadiazole series, even minor halogen substitutions profoundly alter biological potency, target selectivity, and synthetic utility. The ortho‑bromine atom not only modulates lipophilicity and electronic distribution but also serves as a superior halogen‑bond donor and a versatile cross‑coupling handle, properties that are not interchangeable with chlorine, fluorine, or hydrogen [1]. Consequently, substituting a cheaper or more readily available analog without quantitative justification risks invalidating SAR trends, reducing assay reproducibility, and forfeiting the synthetic advantages that the bromine atom confers in late‑stage functionalization strategies.

Quantitative Differentiation Evidence for N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Versus Closest Analogs


Molecular Weight and Heavy Atom Count: Bromo Analog Adds 44.46 g/mol Over the 2‑Chloro Analog, Impacting Dose Scaling and Pharmacokinetics

The target compound has a monoisotopic mass of 293.01637 Da (MW 294.15 g/mol), which is 44.46 g/mol heavier than the 2‑chlorophenyl analog (MW 249.69 g/mol). This additional mass, attributable to bromine versus chlorine, directly influences molar dosing, solubility, and tissue distribution parameters used in preclinical PK/PD modeling [1][2].

Medicinal Chemistry Pharmacokinetics Physicochemical Property Comparison

Lipophilicity (XLogP3) Differential: Bromo Analog is 0.1 Log Units More Lipophilic Than Chloro, Affecting Membrane Permeability and Off‑Target Liability

The predicted XLogP3 value for the bromo compound is 2.1, compared to 2.0 for the 2‑chlorophenyl analog [1][2]. Although the absolute difference appears modest, in the context of lead optimization a ΔlogP of 0.1–0.3 often correlates with measurable shifts in membrane permeability (PAMPA), plasma protein binding, and hERG channel affinity, making the compounds pharmacokinetically non‑interchangeable.

Lipophilicity ADME Drug Design

Halogen‑Bond Donor Strength: Ortho‑Bromine Provides ~7 kcal/mol Stronger σ‑Hole Potential Than Chlorine, Enhancing Intermolecular Binding Interactions

The electrostatic potential maximum (Vs,max) on the halogen σ‑hole along the C–Br bond is approximately 25–30 kcal/mol, compared to 15–20 kcal/mol for C–Cl in analogous aryl halides [1]. This 7–10 kcal/mol differential translates into substantially stronger, more directional halogen bonds with protein backbone carbonyls or Lewis‑basic side chains, a feature that has been exploited to improve inhibitor potency and selectivity in fragment‑based drug design.

Halogen Bonding Molecular Recognition Drug–Target Interaction

Synthetic Diversification Potential: Ortho‑Bromine Enables High‑Yielding Palladium‑Catalyzed Cross‑Coupling, Unlike Chloro or Fluoro Analogs

Aryl bromides are universally recognized as the optimal substrates for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, routinely achieving isolated yields of 80–95% under mild conditions, whereas the corresponding aryl chlorides typically give <50% conversion without specialized ligands or forcing temperatures [1]. The ortho‑bromine atom in the target compound therefore provides a strategic diversification point for parallel library synthesis or late‑stage functionalization, an option that is severely compromised in the chloro or fluoro series.

Synthetic Chemistry C–C Coupling Lead Optimization

High-Value Application Scenarios for N-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Halogen‑Bond‑Driven Potency Enhancement

When crystallographic or docking studies of a target protein (e.g., a kinase or GPCR) reveal a backbone carbonyl or carboxylate side chain positioned at a 2.5–3.5 Å distance from the ortho‑aryl position, the bromo analog should be prioritized because its σ‑hole strength (~25–30 kcal/mol) exceeds that of the chloro analog by ~7–10 kcal/mol, enabling a stronger halogen bond that can improve binding affinity by 10–100‑fold [1]. The chloro or fluoro analog would provide a weaker or absent halogen bond, yielding inferior target engagement.

Parallel Library Synthesis and Late‑Stage Diversification via Suzuki Coupling

The ortho‑bromine atom serves as a superior cross‑coupling handle. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C), the bromo compound is expected to deliver >80% isolated yields with diverse boronic acids, whereas the 2‑chlorophenyl analog would require specialized, often costly, ligands to achieve comparable conversion [1]. This makes the bromo scaffold the reagent of choice for combinatorial library construction and structure–activity relationship (SAR) expansion in drug discovery programs.

Chemical Probe Development for Bromine‑Specific Biophysical Assays

In biophysical techniques such as X‑ray crystallography or ¹⁹F‑NMR, the bromine atom provides a distinct anomalous scattering signal (f″ ≈ 1.5 e⁻ at Cu Kα) that facilitates experimental phasing and binding‑mode confirmation, a capability absent in the chloro (f″ ≈ 0.7 e⁻) and fluoro analogs. This anomalous signal can be critical for unambiguous ligand placement in low‑resolution protein‑ligand complexes, making the bromo compound a preferred chemical probe for structural biology studies [1].

Fine‑Tuning ADME Properties in CNS Drug Discovery Without Compromising Target Affinity

The bromo analog’s XLogP3 of 2.1 positions it within the optimal lipophilicity window (logP 1–3) for CNS penetration, while its molecular weight (294.15 g/mol) remains below 400 Da, respecting Lipinski’s and CNS MPO guidelines [1][2]. The slightly higher lipophilicity relative to the chloro analog (ΔlogP +0.1) may improve passive blood‑brain barrier permeability, but projects can later reduce logP through metabolite‑directed design without altering the halogen‑bonding advantage, offering a balanced starting point for CNS‑targeted programs.

Quote Request

Request a Quote for N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.